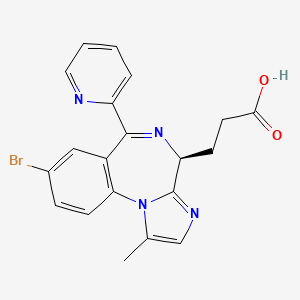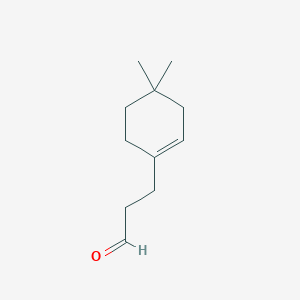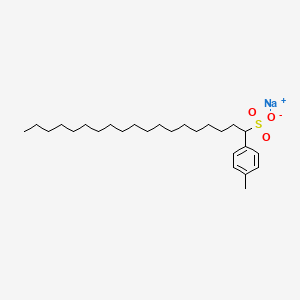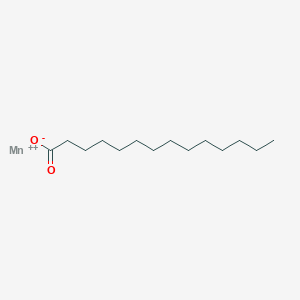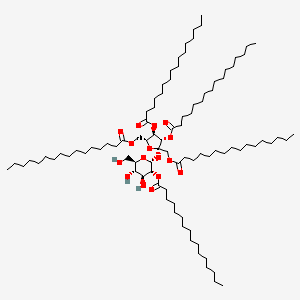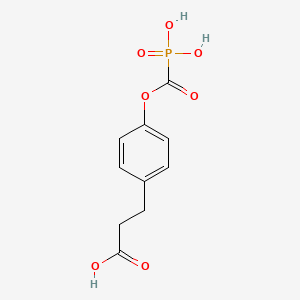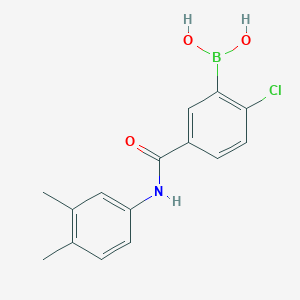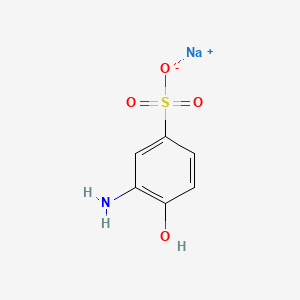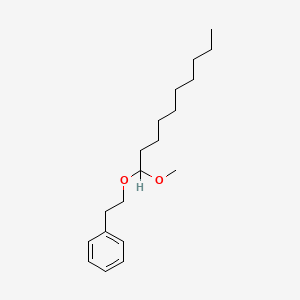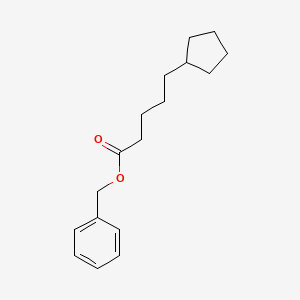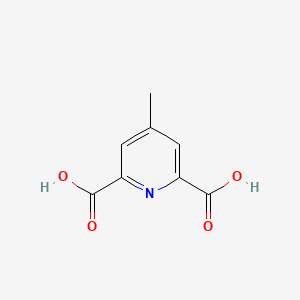
4-Methylpyridine-2,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylpyridine-2,6-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 6-positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which includes the heterocyclization of intermediate chalcones derived from aldehydes and sodium pyruvate, followed by oxidation of the methyl group . Another method involves the oxidation of 2,6-dimethylpyridines using potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of robust oxidizing agents such as potassium permanganate ensures high yields and purity of the final product. The reaction is carried out in aqueous medium at elevated temperatures to facilitate the oxidation process .
化学反应分析
Types of Reactions: 4-Methylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for bromination reactions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Brominated derivatives of this compound are formed.
科学研究应用
4-Methylpyridine-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of oligopyridine ligands and lanthanide complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 4-methylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and carboxylic acid groups allows it to form complexes with metal ions, which can influence various biochemical processes. For example, it can act as an effective extractant for the recovery of metal ions such as cadmium and lead from soils .
相似化合物的比较
Pyridine-2,6-dicarboxylic acid: Lacks the methyl group at the 4-position.
6-Methylpyridine-2-carboxylic acid: Contains only one carboxylic acid group at the 2-position.
Uniqueness: 4-Methylpyridine-2,6-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
37645-36-6 |
|---|---|
分子式 |
C8H7NO4 |
分子量 |
181.15 g/mol |
IUPAC 名称 |
4-methylpyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
JBEZLFAVOCTFPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


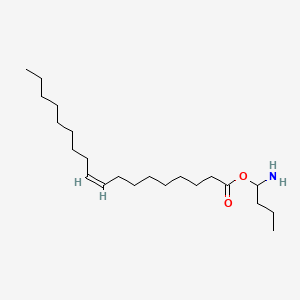

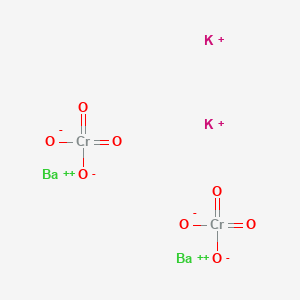
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
